HLCL-61 is a potent and selective PRMT5 (potent arginine methyltransferase 5) inhibitor. It shows no inhibitory activity against the type I (PRMT1 and PRMT4) and type II (PRMT7) PRMT family members. In vitro data shows HLCL-61 effectively inhibits symmetric arginine demethylation of histones H3 and H4 in AML samples. HLCL-61 treatment of cells showed decrease in cell vitality and effective in apoptosis promotion in MV-11 and THP-1 cells after 48 hours.
HLCL-61 hydrochloride
CAS No.:
Cat. No.: VC0001895
Molecular Formula: C23H25ClN2O
Molecular Weight: 380.9 g/mol
Purity: ≥98% by HPLC
* For research use only. Not for human or veterinary use.

Molecular Formula | C23H25ClN2O |
---|---|
Molecular Weight | 380.9 g/mol |
IUPAC Name | 1-(9-ethylcarbazol-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine;hydrochloride |
Standard InChI | InChI=1S/C23H24N2O.ClH/c1-3-25-21-10-6-5-9-19(21)20-14-17(12-13-22(20)25)15-24-16-18-8-4-7-11-23(18)26-2;/h4-14,24H,3,15-16H2,1-2H3;1H |
Standard InChI Key | XYAVCNMZZKTEGR-UHFFFAOYSA-N |
SMILES | CCN1C2=C(C=C(C=C2)CNCC3=CC=CC=C3OC)C4=CC=CC=C41.Cl |
Canonical SMILES | CCN1C2=C(C=C(C=C2)CNCC3=CC=CC=C3OC)C4=CC=CC=C41.Cl |
Appearance | Crystalline Solid |
Chemical Identity and Physicochemical Properties
Structural Characteristics
HLCL-61 hydrochloride is chemically designated as 1-(9-ethyl-9H-carbazol-3-yl)-N-(2-methoxybenzyl)methanamine hydrochloride . The parent compound (CID 2250650) features a carbazole moiety linked to a methoxybenzylamine group, with the hydrochloride salt improving stability and dissolution kinetics . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the planar carbazole system’s role in PRMT5 active-site binding .
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL in water at 25°C) but dissolves readily in dimethyl sulfoxide (DMSO) at 50 mg/mL (131.26 mM) . Ethanol solutions achieve 15 mg/mL (32.7 mM) with warming . Stability assessments recommend storage at -80°C for long-term preservation, with working solutions stable for one month at -20°C .
Table 1: Physicochemical Profile of HLCL-61 Hydrochloride
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 380.91 g/mol | |
DMSO Solubility | 50 mg/mL (131.26 mM) | |
Water Solubility | <0.1 mg/mL | |
Ethanol Solubility | 15 mg/mL (32.7 mM) |
Mechanism of Action: PRMT5 Inhibition and Epigenetic Modulation
PRMT5 Selectivity
HLCL-61 hydrochloride selectively inhibits PRMT5 with an IC of 16.74 μM, showing no activity against PRMT1, PRMT4, or PRMT7 at concentrations up to 100 μM . This specificity arises from its interaction with the PRMT5 substrate-binding pocket, as demonstrated in competitive inhibition assays .
Histone Methylation Effects
Treatment with HLCL-61 hydrochloride reduces symmetric dimethylarginine (me2) levels on histones H3 (H3R8me2) and H4 (H4R3me2) within 12 hours, persisting for over 48 hours . This epigenetic modulation disrupts transcriptional repression complexes, reactivating tumor suppressor microRNAs like miR-29b .
Downstream Molecular Consequences
miR-29b upregulation suppresses Sp1 transcription factor expression, subsequently downregulating FLT3 tyrosine kinase—a critical driver of AML proliferation . Simultaneously, PRMT5 inhibition induces pro-apoptotic pathways, evidenced by increased caspase-3/7 activation and BAX/Bcl-2 ratio shifts .
Preclinical Pharmacological Activity
In Vitro Antileukemic Effects
Dose-response studies in AML models demonstrate broad efficacy:
Table 2: HLCL-61 Hydrochloride Cytotoxicity in AML Models
Cell Type | IC (μM) | Exposure Time | Source |
---|---|---|---|
MV4-11 (FLT3-ITD) | 14.12 | 72 hours | |
THP-1 (MLL-AF9) | 16.74 | 72 hours | |
FLT3-WT Primary Blasts | 6.3 | 48 hours | |
FLT3-ITD Primary Blasts | 8.72 | 48 hours |
Apoptosis assays reveal 40-60% cell death at 50 μM after 48 hours in MV4-11 and THP-1 lines . CD11b surface marker analysis confirms differentiation induction, with 35% of treated cells expressing this maturation marker versus 5% in controls .
In Vivo Efficacy
Xenograft models using MV4-11 cells show 70% tumor volume reduction after 21 days of daily 25 mg/kg intraperitoneal dosing . Pharmacodynamic analyses confirm sustained histone demethylation in excised tumors, correlating with miR-29b elevation and FLT3 suppression .
Synthetic Routes and Formulation Challenges
Synthesis Overview
While detailed protocols remain proprietary, retrosynthetic analysis suggests a three-step sequence:
-
Friedel-Crafts acylation to construct the carbazole core
-
Reductive amination for methoxybenzylamine attachment
Scalability Issues
Future Research Directions
Combination Therapy Optimization
Ongoing studies investigate sequencing with hypomethylating agents, with azacitidine pretreatment shown to increase HLCL-61 uptake 3.2-fold in AML blasts .
Biomarker Development
H4R3me2 levels in peripheral blood mononuclear cells correlate with target engagement (r=0.89, p<0.001), supporting use as a pharmacodynamic marker .
Novel Formulation Strategies
Nanoemulsion prototypes increase aqueous solubility to 5 mg/mL while maintaining 90% potency after 4-week storage at 4°C .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume